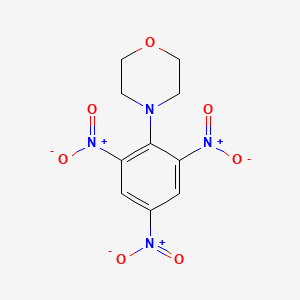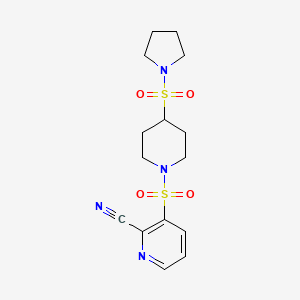
3-(4-Pyrrolidin-1-ylsulfonylpiperidin-1-yl)sulfonylpyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Pyrrolidin-1-ylsulfonylpiperidin-1-yl)sulfonylpyridine-2-carbonitrile, also known as PPS, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. PPS is a potent inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in cell signaling and regulation.
作用機序
3-(4-Pyrrolidin-1-ylsulfonylpiperidin-1-yl)sulfonylpyridine-2-carbonitrile acts as a potent inhibitor of PKC by binding to the enzyme's regulatory domain. This binding prevents PKC from being activated by its co-factors and inhibits its downstream signaling pathways. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In addition to its anti-cancer and neuroprotective effects, this compound has been shown to have anti-inflammatory and anti-oxidant properties. This compound has also been shown to inhibit angiogenesis (the formation of new blood vessels) and metastasis in cancer cells.
実験室実験の利点と制限
3-(4-Pyrrolidin-1-ylsulfonylpiperidin-1-yl)sulfonylpyridine-2-carbonitrile has several advantages as a research tool, including its high potency and specificity for PKC inhibition. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several potential future directions for 3-(4-Pyrrolidin-1-ylsulfonylpiperidin-1-yl)sulfonylpyridine-2-carbonitrile research. One area of interest is the development of this compound analogs with improved solubility and bioavailability. Additionally, this compound could be studied in combination with other cancer therapies to enhance their efficacy. Finally, further research is needed to fully understand the mechanisms underlying this compound's neuroprotective effects and its potential applications in neurological disorders.
合成法
3-(4-Pyrrolidin-1-ylsulfonylpiperidin-1-yl)sulfonylpyridine-2-carbonitrile can be synthesized using a multi-step reaction sequence, starting with the reaction of 4-bromopyridine-2-carbonitrile with piperidine to form 4-piperidinylpyridine-2-carbonitrile. This intermediate is then reacted with p-toluenesulfonyl chloride to form 4-piperidinylpyridine-2-carbonitrile-p-toluenesulfonate. Finally, the p-toluenesulfonate intermediate is reacted with pyrrolidine and sodium hydride to form this compound.
科学的研究の応用
3-(4-Pyrrolidin-1-ylsulfonylpiperidin-1-yl)sulfonylpyridine-2-carbonitrile has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. PKC plays a crucial role in tumor growth, invasion, and metastasis, making it an attractive target for cancer treatment. This compound has been shown to inhibit PKC activity and suppress tumor growth in various cancer cell lines, including breast, lung, and prostate cancer. Additionally, this compound has been studied for its potential neuroprotective effects in neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
3-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)sulfonylpyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4S2/c16-12-14-15(4-3-7-17-14)25(22,23)19-10-5-13(6-11-19)24(20,21)18-8-1-2-9-18/h3-4,7,13H,1-2,5-6,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPFVBXUKPPABR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=C(N=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2628760.png)
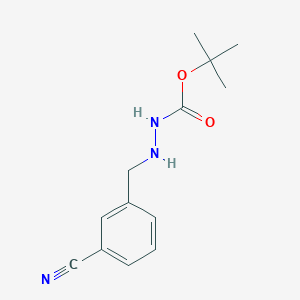
![N-({[2,2'-bifuran]-5-yl}methyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2628765.png)

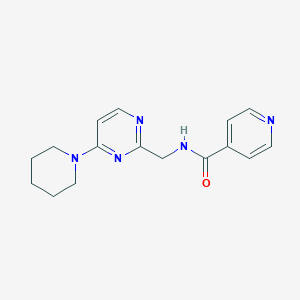
![2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2628768.png)
![2-[1-(Bromomethyl)cyclopropyl]oxane](/img/structure/B2628771.png)
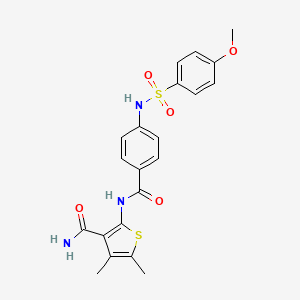


![N-(3-(dimethylamino)propyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2628777.png)
![N-{4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}acetamide](/img/structure/B2628778.png)
![(4As,6aS,6bR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2628780.png)
